![molecular formula C15H15ClS B14305828 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene CAS No. 125659-80-5](/img/structure/B14305828.png)
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ethylsulfanyl group attached to a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-[(ethylsulfanyl)(phenyl)methyl]benzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ethylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides and sulfones: from oxidation.
Dechlorinated compounds: from reduction.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The chlorine atom can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The ethylsulfanyl group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.
Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene can be compared with other similar compounds such as:
Chlorobenzene: Lacks the ethylsulfanyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorophenylmethylsulfide: Similar structure but without the ethyl group, affecting its reactivity and applications.
1-Chloro-4-(methylsulfanyl)benzene:
The unique combination of the chlorine atom and the ethylsulfanyl group in this compound imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
125659-80-5 |
|---|---|
Molekularformel |
C15H15ClS |
Molekulargewicht |
262.8 g/mol |
IUPAC-Name |
1-chloro-4-[ethylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H15ClS/c1-2-17-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11,15H,2H2,1H3 |
InChI-Schlüssel |
RRYAGYCAAGNDRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


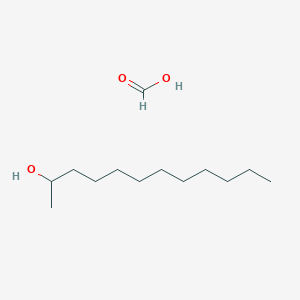
![hexadecasodium;[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfonatooxy-6-[12-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfonatooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyhexanoyl]amino]dodecylamino]hexan-3-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14305750.png)
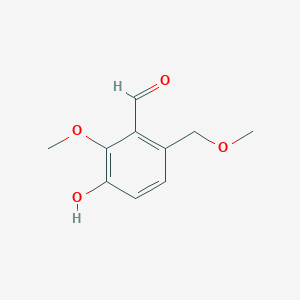
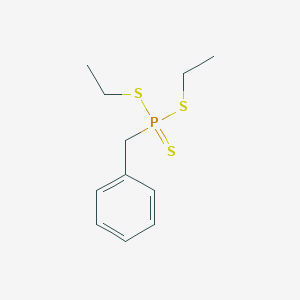
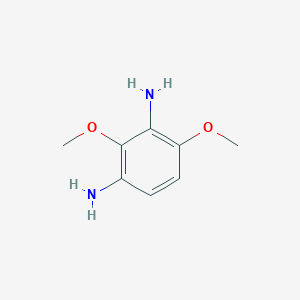
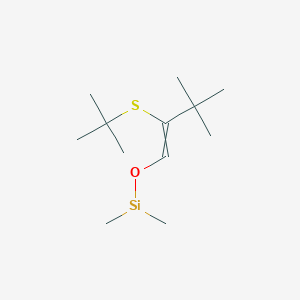
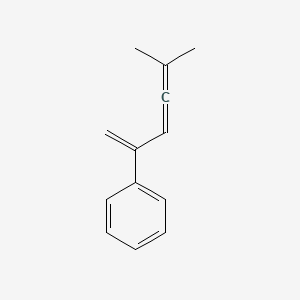
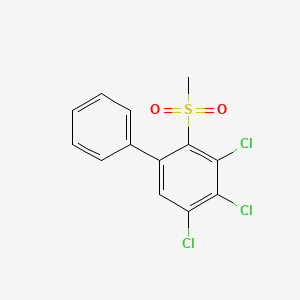
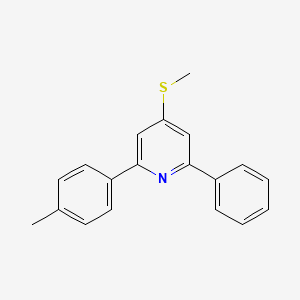
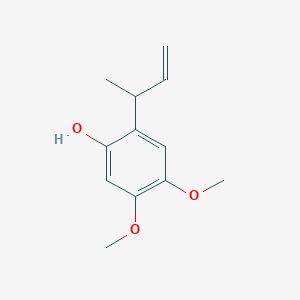

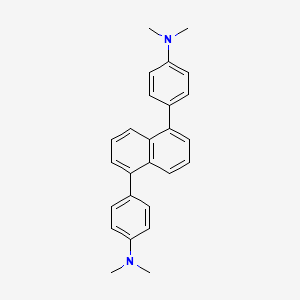
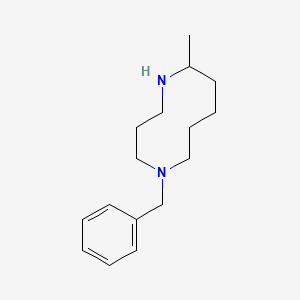
![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
